Unii-8lte57jmn4

Description

Nomenclature and Chemical Classification in Academic Literature

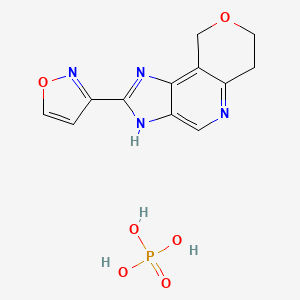

In scientific literature, S-8510 is identified by several chemical names, reflecting its complex molecular structure. Its full chemical name is 2-(3-isoxazolyl)-3, 6, 7, 9-tetrahydroimidazo [4, 5-d] pyrano [4,3-b] pyridine (B92270) monophosphate monohydrate. researchgate.netnih.gov The International Union of Pure and Applied Chemistry (IUPAC) name for the free base of S-8510 is 4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene. mdpi.com

Chemically, S-8510 is classified as a pyranopyridine. nih.gov From a pharmacological standpoint, it is categorized as a benzodiazepine (B76468) receptor partial inverse agonist. researchgate.netnih.govnih.gov This classification is crucial as it defines its mechanism of action at the molecular level, specifically its interaction with the GABA-A receptor complex in the central nervous system. mdpi.comnih.gov As a partial inverse agonist, S-8510 binds to the benzodiazepine site on the GABA-A receptor and exerts an effect opposite to that of conventional benzodiazepine agonists, but with a lower intrinsic activity than a full inverse agonist. mdpi.comnih.gov

Historical Context of S-8510 (Phosphate) in Pharmacological Research

The investigation of S-8510 (phosphate) emerged from the search for novel therapeutic agents for neurodegenerative diseases. It was co-developed by Shionogi and GlaxoSmithKline with the primary goal of treating Alzheimer's disease and mild to moderate senile dementia. nih.gov The compound, also known by the identifier SB-737552, was advanced to preclinical and clinical research phases to evaluate its potential as a cognitive enhancer. nih.gov While its development as a commercial therapeutic was not ultimately pursued, the research conducted during this period provided valuable insights into the pharmacological modulation of cognitive processes.

Significance of S-8510 (Phosphate) as a Research Probe

Despite not reaching the pharmaceutical market, S-8510 (phosphate) has established its significance as a chemical probe in neuropharmacology. Its specific mechanism of action as a benzodiazepine receptor partial inverse agonist makes it a useful tool for investigating the role of the GABAergic system in learning and memory.

Research studies have utilized S-8510 to explore its pro-cognitive effects in various preclinical models. It has been instrumental in demonstrating that modulating the benzodiazepine receptor can lead to enhanced cholinergic activity and reversal of cognitive deficits. Specifically, studies have shown that S-8510 can increase the release of acetylcholine (B1216132) in brain regions critical for memory, such as the frontal cortex. researchgate.net Furthermore, its ability to counteract the cognitive impairments induced by cholinergic antagonists like scopolamine (B1681570) has been a key area of investigation. researchgate.net

A notable application of S-8510 as a research probe has been in the study of event-related potentials (ERPs), particularly the P300 component, which is a neurophysiological marker of cognitive processes such as attention and working memory. researchgate.net Research in non-human primates has demonstrated that S-8510 can reverse the scopolamine-induced prolongation of P300 latency, providing a quantifiable measure of its cognitive-enhancing effects. researchgate.net

The following tables present a summary of key research findings related to the pharmacological profile and effects of S-8510 (phosphate).

| Parameter | Description |

| Full Chemical Name | 2-(3-isoxazolyl)-3, 6, 7, 9-tetrahydroimidazo [4, 5-d] pyrano [4,3-b] pyridine monophosphate monohydrate researchgate.netnih.gov |

| IUPAC Name (Free Base) | 4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene mdpi.com |

| Chemical Classification | Pyranopyridine nih.gov |

| Pharmacological Classification | Benzodiazepine Receptor Partial Inverse Agonist researchgate.netnih.govnih.gov |

| Alternative Identifier | SB-737552 nih.gov |

Interactive Data Table: Research Findings on the Effects of S-8510 (Phosphate)

| Research Area | Subject | Key Finding |

| Cholinergic System Modulation | Basal forebrain-lesioned rats | Systemic administration of S-8510 (3 and 10 mg/kg) significantly increased the release of acetylcholine in the fronto-parietal cortex. researchgate.net |

| Cognitive Deficit Reversal | Monkeys treated with scopolamine | S-8510 reversed the scopolamine-induced prolongation of P300-like potentials in the cortex (Pz) and hippocampus. researchgate.net |

| Electrophysiology (P300 Latency) | Rhesus monkeys | The baseline latency of the P300-like potential was 330 ms. Scopolamine prolonged this latency, and S-8510 (3, 10 mg/kg) reversed this effect. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2.H3O4P/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9;1-5(2,3)4/h2,4-5H,1,3,6H2,(H,14,15);(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMFBCMFJOBTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N4O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151466-23-8 | |

| Record name | S-8510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151466238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-8510 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LTE57JMN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Interactions of S 8510 Phosphate

Target Receptor Characterization: Benzodiazepine (B76468) (BDZ) Receptor

The primary molecular target of S-8510 is the benzodiazepine (BDZ) binding site located on the GABA type A (GABAA) receptor complex. This section details the nature of this interaction.

Affinity and Binding Characteristics to BDZ Receptors

S-8510 exhibits a notable affinity for the benzodiazepine receptor. The binding affinity of a ligand for its receptor is a measure of the strength of the binding interaction and is often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. In vitro studies have determined the Ki values for S-8510 at the BDZ receptor, both in the absence and presence of GABA. This distinction is important as the binding of GABA to its own site on the GABAA receptor can allosterically modulate the affinity of ligands for the BDZ site.

The binding affinity of S-8510 for the BDZ receptor has been quantified, yielding Ki values of 34.6 nM in the absence of GABA and 36.2 nM in the presence of GABA. These nanomolar range values indicate a high affinity of S-8510 for its target receptor.

| Condition | Ki Value (nM) |

| Without GABA | 34.6 |

| With GABA | 36.2 |

This table presents the inhibition constants (Ki) of S-8510 at the benzodiazepine receptor, indicating its high binding affinity.

Inverse Agonist Profile at the BDZ Receptor Complex

Ligands that bind to the benzodiazepine receptor can be classified based on their functional effects on the GABAA receptor's activity. While agonists enhance the effect of GABA, and antagonists block the effects of both agonists and inverse agonists, inverse agonists produce an effect opposite to that of agonists. S-8510 is characterized as a partial inverse agonist at the benzodiazepine receptor complex.

As a partial inverse agonist, S-8510 binds to the BDZ site and reduces the constitutive activity of the GABAA receptor. This means it decreases the baseline level of chloride ion flow through the receptor's channel, even in the absence of GABA. This action is the opposite of traditional benzodiazepines like diazepam, which are agonists and enhance GABA's inhibitory effects. The "partial" nature of S-8510's inverse agonism suggests that it has a lower efficacy in producing this opposite effect compared to a full inverse agonist. This property is significant as it may result in a more modulated and potentially safer pharmacological profile, avoiding the more extreme effects like convulsions that can be associated with full inverse agonists.

Allosteric Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

The GABAA receptor is a ligand-gated ion channel that is allosterically modulated by a variety of substances, including benzodiazepines. Allosteric modulators bind to a site on the receptor that is distinct from the primary agonist (GABA) binding site and can either enhance (positive modulation) or reduce (negative modulation) the receptor's response to the agonist.

Ligand-Receptor Dynamics and Signaling Pathways

The interaction of S-8510 with the GABAA receptor complex initiates a cascade of events that influence neuronal signaling. This section explores the specifics of these dynamics.

Interaction with GABAA Receptor Subtypes

The GABAA receptors are not a single entity but a family of receptor subtypes assembled from a combination of different protein subunits (e.g., α, β, γ). The specific subunit composition of a GABAA receptor determines its pharmacological properties, including its sensitivity to different benzodiazepine site ligands. For instance, the presence of different α subunits (α1, α2, α3, α5) can confer differential sensitivity to the sedative, anxiolytic, and memory-impairing effects of benzodiazepines.

While it is established that S-8510 acts on the benzodiazepine site of GABAA receptors, detailed studies characterizing the specific affinity and efficacy of S-8510 at various GABAA receptor subtypes are not extensively available in the public domain. Such studies would be crucial to fully understand the compound's pharmacological profile, as selectivity for certain subtypes could predict a more targeted therapeutic effect with potentially fewer side effects. For example, a ligand that selectively modulates α5-containing GABAA receptors might primarily influence cognitive processes, while a ligand acting on α1-containing subtypes would be more likely to have sedative effects. Without specific binding data for S-8510 across the range of GABAA receptor subtypes, a complete picture of its subtype selectivity remains to be elucidated.

Biochemical Indices of Receptor Ligand Activity (e.g., GABA Ratio)

A useful biochemical index to characterize the activity of a benzodiazepine receptor ligand is the "GABA ratio." This ratio is calculated from the ligand's binding affinity in the absence of GABA versus its affinity in the presence of GABA. Specifically, it is the ratio of the Ki value without GABA to the Ki value with GABA.

The GABA ratio provides an indication of the functional nature of the ligand:

Agonists typically show a GABA ratio greater than 1, indicating that the presence of GABA enhances their binding affinity.

Antagonists generally have a GABA ratio close to 1, meaning their binding is largely unaffected by the presence of GABA.

Inverse agonists tend to have a GABA ratio of less than 1, as the presence of GABA may decrease their binding affinity.

For S-8510, the GABA ratio is close to 1, which is a characteristic shared with antagonists or very weak partial agonists/inverse agonists. This "modest" GABA ratio for S-8510 suggests that its binding is not strongly influenced by the presence of GABA, which aligns with its characterization as a partial inverse agonist with low efficacy.

| Compound | Ki (-GABA) (nM) | Ki (+GABA) (nM) | GABA Ratio | Functional Profile |

| S-8510 | 34.6 | 36.2 | ~0.96 | Partial Inverse Agonist |

| Conceptual Agonist | < X | > X | > 1 | Agonist |

| Conceptual Antagonist | Y | Y | ~ 1 | Antagonist |

This table illustrates the GABA ratio for S-8510, calculated from its Ki values, and provides a conceptual comparison with the expected GABA ratios for agonists and antagonists.

Pharmacological Mechanisms of S 8510 Phosphate at Cellular and Systemic Levels

Neurophysiological Modulation

Effects on Evoked Potentials (e.g., P300-like Potentials) in Animal Models

No studies were found that investigated the effects of S-8510 (phosphate) on P300-like or other evoked potentials in animal models.

Influence on Long-Term Potentiation (LTP) in Neural Systems

There is no available research documenting the influence of S-8510 (phosphate) on long-term potentiation in any neural systems.

Regulation of Population Spike Amplitude in Neural Preparations

Information regarding the regulation of population spike amplitude in neural preparations by S-8510 (phosphate) is not present in the available scientific literature.

Neurotransmitter System Interactions

Impact on Cholinergic Systems (e.g., Acetylcholine (B1216132) Release and Uptake) in Experimental Models

No experimental data could be located that describes the impact of S-8510 (phosphate) on cholinergic systems, including acetylcholine release and uptake.

Modulation of Noradrenergic Levels in Specific Brain Regions (e.g., Hippocampus)

There is no research available that details the modulation of noradrenergic levels by S-8510 (phosphate) in the hippocampus or any other brain region.

Pre Clinical Investigations and Behavioral Pharmacology of S 8510 Phosphate

Cognitive Function Studies in Animal Models

Pre-clinical investigations have explored S-8510's capacity to influence cognitive processes, specifically memory and learning, using established animal models.

Reversal of Scopolamine-Induced Amnesia

The disruption of cholinergic neurotransmission by agents like scopolamine (B1681570) is a well-established method for inducing amnesia in animal models criver.com. Studies have examined S-8510's ability to counteract these effects. In a study involving monkeys, S-8510 was evaluated for its impact on event-related potentials (P300-like potentials), which are electrophysiological markers associated with cognitive processing nih.gov. Administration of scopolamine was found to prolong the latency and alter the amplitude of these P300-like potentials in both cortical and hippocampal regions. In contrast, S-8510, when administered orally, demonstrated a notable capacity to reverse these scopolamine-induced changes. Furthermore, S-8510 alone did not significantly affect the P300-like potentials in normal, non-scopolamine-treated monkeys, suggesting a specific modulatory effect in the context of amnesia nih.gov.

Table 1: Effects of S-8510 on Scopolamine-Induced P300-like Potential Alterations in Monkeys

| Condition | P300 Latency | P300 Amplitude |

| Normal Monkeys | 330 ms | 13 µV |

| Scopolamine (10 µg/kg SC) | Prolonged | Prolonged |

| S-8510 (3 mg/kg oral) + Scopolamine | Reversed | Reversed |

| S-8510 (10 mg/kg oral) + Scopolamine | Reversed | Reversed |

| S-8510 (3 mg/kg oral) alone | No effect | No effect |

| S-8510 (10 mg/kg oral) alone | No effect | No effect |

Improvement of Memory Impairment in Water Maze Paradigms

The Morris water maze is a standard behavioral test used to assess spatial learning and memory in rodents nih.govbinasss.sa.cr. Pre-clinical research has investigated S-8510's efficacy in models exhibiting memory deficits. In rats with basal forebrain lesions, which are known to impair spatial memory, S-8510 was administered and subsequently tested in the water maze task. The findings indicated that S-8510 significantly ameliorated the spatial memory impairments observed in these lesioned animals nih.gov.

Amelioration of Spatial Memory Deficits in Lesion Models

Beyond improving performance in spatial memory tasks, S-8510's effects in lesion models have also been examined at a neurochemical level, particularly concerning the cholinergic system, which is critical for memory nih.gov. In basal forebrain-lesioned rats, S-8510 treatment was associated with increased acetylcholine (B1216132) release in the fronto-parietal cortex. Furthermore, repeated administration of S-8510 led to a reversal of the reduced high-affinity choline (B1196258) uptake in the cortex, a deficit commonly seen following basal forebrain lesions nih.gov. These neurochemical modulations suggest that S-8510 may enhance cognitive function by supporting cholinergic neurotransmission.

Table 2: Effects of S-8510 on Neurochemical Parameters in Basal Forebrain-Lesioned Rats

| Parameter | Condition | Finding |

| Spatial Memory (Water Maze Task) | Basal Forebrain-Lesioned Rats (Vehicle) | Impaired |

| Spatial Memory (Water Maze Task) | S-8510 (3 & 5 mg/kg p.o.) | Significantly ameliorated impairment |

| Cortical Acetylcholine Release | Basal Forebrain-Lesioned Rats (Vehicle) | Decreased |

| Cortical Acetylcholine Release | S-8510 (3 mg/kg p.o.) | Significantly increased |

| Cortical Acetylcholine Release | S-8510 (10 mg/kg p.o.) | Significantly increased |

| Cortical High-Affinity Choline Uptake | Basal Forebrain-Lesioned Rats (Vehicle) | Decreased |

| Cortical High-Affinity Choline Uptake | S-8510 (3 mg/kg p.o., repeated administration) | Reversed decrease |

| Cortical High-Affinity Choline Uptake | S-8510 (10 mg/kg p.o., repeated administration) | Reversed decrease |

Behavioral Pharmacology Paradigms

The investigation of S-8510 also extends to its potential effects in other behavioral paradigms relevant to central nervous system activity.

Proconvulsant Activity in Combination with Experimental Convulsants

The potential for a compound to induce or exacerbate seizures (proconvulsant activity) is an important consideration in pharmacological research. While the reviewed literature discusses various compounds and their interactions with seizure thresholds and experimental convulsants, such as nitric oxide synthase inhibitors and anandamide (B1667382) sgul.ac.ukscielo.brnih.gov, specific studies detailing the proconvulsant activity of S-8510, either in isolation or in combination with experimental convulsants, were not identified within the scope of the provided search results.

Effects in Forced Swimming Tests for Behavioral Despair

The Forced Swimming Test (FST) is a widely utilized preclinical model designed to assess behavioral despair and predict the efficacy of antidepressant compounds, typically by measuring immobility time nih.govaugusta.eduwikipedia.org. While the FST is a common tool in behavioral pharmacology, the available search results did not yield any information regarding the evaluation of S-8510 within this specific behavioral paradigm.

Compound List:

S-8510 (Phosphate)

Scopolamine

Acetylcholine

Choline

Benzodiazepines

Modulation of Drug-Induced Ptosis in Animal Models

While specific studies detailing S-8510's direct modulation of drug-induced ptosis were not found in the provided search results, research has indicated that S-8510 functions as a partial inverse agonist at benzodiazepine (B76468) receptors medchemexpress.comnih.gov. Benzodiazepine receptors are known targets for drugs that can induce ptosis (drooping of the eyelid), a common side effect associated with sedative and hypnotic agents that act on GABA-A receptors. Inverse agonists at the benzodiazepine receptor typically have effects opposite to those of agonists. However, without direct experimental data on ptosis, its specific role in modulating this phenomenon remains uncharacterized in the retrieved literature.

Comparative Pharmacological Studies with Other BDZ Receptor Ligands

S-8510 (phosphate) has been characterized as a partial inverse agonist at the benzodiazepine (BDZ) receptor medchemexpress.comnih.gov. Its binding affinities (Ki) for the receptor have been reported, with values of 34.6 nM for the –GABA site and 36.2 nM for the +GABA site medchemexpress.com. This places it within the spectrum of compounds that interact with the BDZ binding site on GABA-A receptors, a site also targeted by classical benzodiazepines, non-benzodiazepine hypnotics like zolpidem, and other inverse agonists or antagonists researchgate.netfrontiersin.org.

Comparative studies have explored S-8510's effects on cognitive function. In basal forebrain-lesioned rats, S-8510 demonstrated significant amelioration of spatial memory impairment in a water maze task nih.gov. It also increased the release of acetylcholine in the front-parietal cortex and reversed the decrease in high-affinity choline uptake, suggesting a cholinergic-activating effect that may contribute to its cognitive-enhancing properties nih.gov. These findings position S-8510 as a potential agent for treating cognitive deficits, such as those seen in senile dementia or Alzheimer's disease, by interacting with the cholinergic system via its action on BDZ receptors nih.gov.

Further comparative insights come from studies on event-related potentials (ERPs) in monkeys. S-8510 was found to reverse the prolongation of P300-like potentials induced by scopolamine, a muscarinic receptor antagonist known to impair cognitive function nih.gov. This suggests that S-8510 can counteract scopolamine-induced cognitive deficits, highlighting its potential as a therapeutic agent for CNS-related cognitive dysfunctions nih.gov.

The pharmacological profile of S-8510, as a partial inverse agonist, differentiates it from full agonists (like diazepam, which enhances GABAergic inhibition) and antagonists. Its specific effects on cognitive processes and neural signaling pathways, when compared to other BDZ receptor ligands with varying affinities and efficacies, underscore its unique therapeutic potential.

Pharmacokinetic Studies of S 8510 Phosphate in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Species

Pharmacokinetic studies of S-8510 have been conducted in several rodent species, including the Fischer 344 (F344) rat, the Sprague-Dawley (SD) rat, and the B6C3F1 mouse, to inform the planning of further toxicological and efficacy studies. nih.gov

Oral administration of S-8510 revealed clear non-linear elimination kinetics in all tested animal models. nih.gov This suggests that the processes governing the metabolism and/or excretion of S-8510 are saturable within the tested dose ranges (1-50 mg/kg in F344 rats and 1-150 mg/kg in SD rats and B6C3F1 mice). nih.gov

Following a single oral dose, the systemic exposure to S-8510, as measured by the area under the plasma concentration-time curve (AUC), demonstrated notable inter-strain and inter-species differences. The exposure was highest in the F344 rat, followed by the B6C3F1 mouse, and was lowest in the SD rat. nih.gov This highlights the importance of careful species and strain selection in preclinical toxicology and pharmacology studies. nih.gov

Interestingly, multiple oral administrations of S-8510 to F344 rats and B6C3F1 mice resulted in a decreased exposure to the compound. nih.gov This phenomenon may be indicative of auto-induction of metabolic enzymes, where the compound itself stimulates its own metabolism, leading to faster clearance upon repeated dosing.

Table 1: Relative Systemic Exposure of S-8510 After a Single Oral Administration in Different Rodent Models

| Animal Model | Relative Exposure (AUC) |

| Fischer 344 Rat | High |

| B6C3F1 Mouse | Medium |

| Sprague-Dawley Rat | Low |

This table provides a qualitative comparison of the systemic exposure of S-8510 in different rodent species based on the findings from pharmacokinetic studies. nih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Experimental Systems

The relationship between the concentration of S-8510 in the body and its pharmacological effect is a critical aspect of its preclinical evaluation. As a benzodiazepine (B76468) partial inverse agonist, S-8510's primary pharmacodynamic action is to modulate the GABA-A receptor in the central nervous system. semanticscholar.orgdrugbank.com

While detailed PK/PD modeling data is not extensively available in the public domain, the overarching goal of pharmacokinetic studies is to establish a dosing regimen that achieves plasma concentrations associated with the desired pharmacological effect. In the case of S-8510, this would be the concentration range at which it acts as a cognitive enhancer. semanticscholar.org The non-linear pharmacokinetics of S-8510 imply that a simple dose-proportional relationship between the administered dose and the resulting effect may not hold true. nih.gov Therefore, understanding the exposure at different dose levels is crucial for interpreting pharmacodynamic outcomes.

The observation of decreased exposure after multiple doses also has significant implications for the pharmacodynamic profile of S-8510 during chronic administration. nih.gov A reduction in systemic exposure could potentially lead to a diminished pharmacological effect over time, a phenomenon known as tolerance.

Investigational Approaches for Characterizing S-8510 (Phosphate) Disposition in Animal Models

The characterization of S-8510's pharmacokinetics has relied on standard preclinical methodologies. The primary approach involves the oral administration of the compound to different animal species and strains at various dose levels. nih.gov

A key component of these studies is the serial collection of blood samples to measure the plasma concentrations of S-8510 over time. From these concentration-time data, essential pharmacokinetic parameters are calculated, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

The finding of non-linear elimination was likely established by observing a dose-dependent change in clearance or a disproportionate increase in AUC with increasing doses. nih.gov Similarly, the effect of multiple administrations on exposure was determined by comparing the pharmacokinetic profiles after a single dose versus repeated doses. nih.gov These investigational approaches are fundamental in preclinical drug development to understand how a drug is handled by the body, which is essential for the design of both safety and efficacy studies. nih.govfda.gov

Advanced Methodologies in S 8510 Phosphate Research

In Vitro Assay Systems for Receptor Binding and Functional Activity

In vitro assay systems are crucial for understanding how a compound interacts with biological targets at a molecular level. For compounds like S-8510, these assays typically involve studying its binding affinity to specific receptors and its subsequent functional activity (e.g., agonism, antagonism, or inverse agonism).

Radioreceptor assays (RRA) and radioimmunoassays (RIA) are established methods for quantifying drug concentrations and assessing receptor binding nih.govresearchgate.netoncodesign-services.com. A radioimmunoassay (RIA) has been developed for S-8510, demonstrating its utility in measuring the compound in biological matrices nih.gov. These assays involve using radiolabeled ligands to compete with the test compound for binding sites on target receptors. While specific detailed findings on S-8510's receptor binding profile beyond its classification as a benzodiazepine (B76468) receptor partial inverse agonist are not detailed in the provided literature, these in vitro techniques are fundamental for characterizing such compounds. For instance, similar assays are used to determine ligand binding parameters and rank compounds by affinity oncodesign-services.com.

Ex Vivo Tissue Analysis Techniques in Pharmacological Studies

Ex vivo tissue analysis involves studying the effects of a compound on isolated tissues or cells obtained from an organism. These techniques help bridge the gap between in vitro findings and in vivo observations, allowing for a more direct assessment of pharmacological effects in a controlled biological environment.

While specific ex vivo tissue analysis techniques applied directly to S-8510 (phosphate) were not identified in the provided literature, general methodologies include the use of isolated tissue preparations (e.g., organoids or tissue strips) to study drug-receptor interactions and pharmacological responses nih.govresearchgate.net. These methods can confirm in vivo effects and explore correlations between efficacy and biomarkers pharmaron.com.

In Vivo Neurophysiological Recording Methodologies

In vivo neurophysiological recording methodologies are essential for understanding the direct impact of a compound on brain activity and function within a living organism. Techniques such as electroencephalography (EEG), local field potentials (LFPs), and event-related potentials (ERPs) allow researchers to measure neural electrical activity with high temporal resolution pharmaron.comthermalscientific.comsielc.commdpi.comnih.gov.

Event-related potentials (ERPs) are time-locked electrical responses in the brain to specific sensory, cognitive, or motor events. They provide insights into information processing steps pharmaron.commdpi.com. Field evoked potentials (FEPs) are similar, reflecting synchronized neural activity in response to stimulation thermalscientific.com. While S-8510 has been studied for its effects on spatial memory and cholinergic function in vivo nih.gov, specific studies detailing its impact on neurophysiological parameters like ERPs or FEPs were not found in the provided search results.

Analytical Quantification Methods for S-8510 (Phosphate) and its Metabolites in Biological Matrices

Accurate quantification of S-8510 and its potential metabolites in biological samples is critical for pharmacokinetic studies and understanding its in vivo behavior. Both chromatographic and spectrometric methods are employed for this purpose.

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying compounds in complex biological matrices. For S-8510, HPLC analysis has been utilized, alongside RIA, for its measurement in human plasma and urine nih.gov. HPLC methods are often coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity, allowing for the detection of parent compounds and their metabolites mdpi.comnih.govthermofisher.cnmdpi.com. For example, HPLC methods have been developed to quantify various phosphate-containing compounds and their metabolites in biological samples mdpi.comnih.govmdpi.comgas-sensing.comb-cdn.nethelixchrom.com.

Table 1: Illustrative Quantification Parameters for Analytes in Biological Matrices

| Analyte/Methodology | Limit of Quantification (LOQ) | Linear Range | Reference |

|---|---|---|---|

| S-8510 (RIA) | 80 pg/mL (plasma) | Not specified | nih.gov |

| S-8510 (RIA) | 200 pg/mL (urine) | Not specified | nih.gov |

| Fingolimod-Phosphate (HPLC-MS/MS) | 1.5 ng/mL (plasma) | 1.5–150 ng/mL | b-cdn.net |

Note: Data for S-8510 are from RIA methods as described in nih.gov. Other data are illustrative examples of quantification parameters for similar analytes in biological matrices.

Spectrometric Methods

Spectrometric methods, particularly Mass Spectrometry (MS), are indispensable tools for the identification and quantification of chemical compounds and their metabolites. When coupled with chromatographic separation techniques (e.g., HPLC-MS, LC-MS/MS), MS offers high sensitivity, specificity, and the ability to elucidate molecular structures researchgate.netmdpi.comnih.govthermofisher.cnnacalai.com.

For S-8510, RIA was a key method for its quantification nih.gov. Mass spectrometry, often in conjunction with HPLC, is crucial for analyzing metabolites, which may have different physicochemical properties than the parent compound, and for detecting low concentrations of analytes in biological fluids mdpi.comthermofisher.cn. Techniques like LC-MS/MS are employed for sensitive analysis of lipids such as sphingosine-1-phosphate (S1P) and its derivatives mdpi.com.

Compound List:

S-8510 (2-(isoxazol-3-yl)-3,6,7,9-tetrahydroimidazo [4,5-d] pyrano [4,3-b] pyridine (B92270) monophosphate monohydrate)

Fingolimod-Phosphate

Dialkyl Phosphate (B84403) Metabolites

Sphingosine-1-phosphate (S1P)

Triphenyl phosphate

Clindamycin phosphate

Tretinoin

Methylparaben

Imidazolidinyl urea (B33335)

Synthetic Chemistry and Structural Modifications of S 8510 Phosphate

Synthetic Routes to S-8510 (Phosphate)

S-8510 is chemically identified as 2-(3-isoxazolyl)-3,6,7,9-tetrahydroimidazo[4,5-d]pyrano[4,3-b]pyridine nih.gov. The phosphate (B84403) form, referred to as S-8510 (phosphate) or SB-737552 phosphate, has the molecular formula C12H13N4O6P and a molecular weight of 340.23 g/mol abmole.com. Its synthesis falls within the broader efforts to create fused imidazopyridines with benzodiazepine (B76468) receptor modulating activity drugbank.comacs.org.

While specific, detailed step-by-step synthetic protocols for S-8510 (phosphate) are not extensively published in the readily accessible literature, the general approach for this class of compounds involves the synthesis of the core imidazopyridine structure. This typically entails multi-step synthetic pathways to construct the fused ring system, followed by the introduction of specific substituents, such as the isoxazolyl group at the 2-position. The incorporation of the phosphate moiety would likely occur in a final step, potentially through salt formation or esterification, to yield the S-8510 (phosphate) form nih.govabmole.comnih.gov. The synthesis of related fused imidazopyridines has been described, providing a foundation for the preparation of S-8510 drugbank.comacs.org.

Chemical Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies

S-8510 emerged from structure-activity relationship (SAR) studies conducted on a series of fused imidazopyridines and related structures designed to interact with benzodiazepine receptors drugbank.comacs.orguni.lu. These studies systematically explored how variations in chemical structure influenced binding affinity and pharmacological activity.

Key findings from SAR investigations within this chemical class, which informed the development of compounds like S-8510, include:

Position 2 Substitution: The nature of the aryl group at the 2-position of the imidazo[4,5-c]quinoline scaffold significantly impacts receptor affinity. Derivatives featuring an isoxazole (B147169) moiety at this position demonstrated high binding affinity and in vivo activity drugbank.comacs.org.

Substitution at Position 6: In the imidazo[4,5-c]quinoline series, substitutions at the 6-position were found to decrease or abolish activity, indicating a critical role for this position in receptor interaction drugbank.comacs.org.

The SAR studies provided crucial insights into the pharmacophore requirements for benzodiazepine receptor modulation, guiding the chemical derivatization efforts that led to the identification of S-8510 as a promising therapeutic candidate for conditions such as senile dementia drugbank.comacs.org. While specific chemical modifications performed directly on S-8510 to generate further analogs are not detailed, the general principles of medicinal chemistry and SAR were applied to optimize its structure for desired pharmacological effects.

Future Research Directions and Theoretical Applications of S 8510 Phosphate

Elucidation of Downstream Molecular Pathways Beyond Primary Receptor Binding

The primary mechanism of S-8510 is its action as a partial inverse agonist at the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.govdrugbank.com However, the molecular cascades that translate this initial binding event into enhanced cognitive function are not fully understood. Future research should focus on delineating these downstream pathways.

Studies have shown that S-8510 increases the extracellular levels of acetylcholine (B1216132) (ACh) and noradrenaline (NA) in the hippocampus of rats. nih.govmedchemexpress.com This suggests an interaction with the cholinergic and noradrenergic systems, which are crucial for memory and attention. The precise mechanism by which modulation of GABAergic inhibition by S-8510 leads to the release of these neurotransmitters remains a key area for investigation. Research could explore the specific interneuron circuits involved and whether the effect is localized to particular brain regions associated with cognition.

Furthermore, S-8510 has been observed to augment Long-Term Potentiation (LTP) in hippocampal slices, a key cellular mechanism underlying learning and memory. nih.gov The enhancement of LTP is antagonized by the benzodiazepine receptor antagonist flumazenil, confirming the receptor-mediated effect. medchemexpress.com Future studies could investigate the specific signaling molecules involved in this LTP enhancement, such as the activation of protein kinases (e.g., PKA, PKC, CaMKII) and the phosphorylation of glutamate (B1630785) receptors like AMPA and NMDA, which are critical for synaptic plasticity.

| Finding | Implication for Downstream Pathways |

| Increased extracellular acetylcholine nih.gov | Modulation of cholinergic neurotransmission, critical for memory formation. |

| Increased extracellular noradrenaline nih.gov | Engagement of noradrenergic pathways involved in attention and arousal. |

| Augmentation of hippocampal LTP nih.gov | Enhancement of synaptic plasticity mechanisms underlying learning. |

Investigation of S-8510 (Phosphate) in Novel Animal Models of Neurological Function

Preclinical evaluation of S-8510 has been conducted in several established animal models. These include rodent models of memory impairment induced by cholinergic deficits, scopolamine (B1681570), diazepam, and basal forebrain lesions. nih.govmedchemexpress.comdrugbank.com It has also shown efficacy in models of cerebrovascular dementia in rats and has been studied in non-human primates to assess its effects on cognitive event-related potentials (P300). researchgate.netnih.gov

While these models have been instrumental, future research would benefit from employing novel and more sophisticated animal models that may better recapitulate the complex pathology of human neurological disorders. nih.govnih.gov For instance, investigating S-8510 in transgenic mouse models of Alzheimer's disease, which develop amyloid plaques and tau pathology, could provide insights into its potential efficacy in modifying disease-related cognitive decline.

Additionally, exploring its effects in models of other cognitive dysfunctions, such as those associated with schizophrenia, ADHD, or age-related cognitive decline, could broaden its therapeutic potential. semanticscholar.org The use of advanced neuroimaging techniques like PET and fMRI in these animal models could help to non-invasively monitor the compound's effects on brain activity and network connectivity in real-time. nih.gov

| Animal Model Used | Key Cognitive Finding | Reference |

| Wistar Rats (Water Maze) | Ameliorated memory impairment from cholinergic deficit. | nih.gov |

| SD Rats (Hippocampal Slices) | Augmented Long-Term Potentiation (LTP). | nih.gov |

| Rhesus Monkeys (Auditory Oddball) | Reversed scopolamine-induced prolongation of P300 potentials. | nih.gov |

| Rats (Basal Forebrain Lesion) | Ameliorated spatial memory impairment; increased ACh release. | drugbank.com |

| Rats (Cerebral Embolism) | Improved spatial memory and normalized ACh and monoamine levels. | researchgate.net |

Development of Advanced Research Tools and Probes Based on S-8510 (Phosphate) Structure

The unique structure and binding profile of S-8510 make it a valuable scaffold for the development of novel research tools. By chemically modifying the S-8510 molecule, highly specific probes could be created to investigate the benzodiazepine receptor system.

For example, synthesizing a radiolabeled version of S-8510 (e.g., with Carbon-11 or Fluorine-18) could yield a novel PET tracer. Such a tracer would be invaluable for in vivo imaging of the benzodiazepine receptor, potentially allowing researchers to map the distribution of receptors and measure receptor occupancy by S-8510 or other ligands in the living brain. This could aid in understanding the relationship between receptor binding and cognitive effects.

Similarly, attaching a fluorescent tag to the S-8510 structure could create a probe for use in high-resolution microscopy techniques. This would enable the visualization of benzodiazepine receptors at the cellular and subcellular level, providing insights into their trafficking, localization on neuronal membranes, and interaction with other synaptic proteins. These advanced tools would significantly contribute to a more detailed understanding of the GABAergic system's role in health and disease.

Theoretical Contributions to Understanding Benzodiazepine Receptor Modulation and Cognitive Enhancement Research

S-8510 makes a significant theoretical contribution to the field of cognitive pharmacology. The compound exemplifies the principle that nuanced modulation of a receptor system can yield highly specific therapeutic effects. Historically, benzodiazepine receptor inverse agonists were associated with significant adverse effects, including anxiety and convulsions, which limited their clinical utility. drugbank.com

S-8510, characterized as a partial inverse agonist with a modest GABA ratio and low efficacy, challenges this paradigm. nih.gov It demonstrates that it is possible to dissociate the cognitive-enhancing properties of benzodiazepine receptor modulation from the negative effects. Its ability to improve memory and facilitate synaptic plasticity without inducing anxiety in preclinical models provides a crucial proof-of-concept for the development of a new class of safer cognitive enhancers. nih.govmedchemexpress.com

This finding refines our understanding of the GABA-A receptor, suggesting that different states of receptor activity (full agonism, partial agonism, antagonism, partial inverse agonism, full inverse agonism) can be selectively targeted to produce distinct and desirable neurophysiological outcomes. The pharmacological profile of S-8510 provides a template for future drug design, guiding the search for compounds that can fine-tune neuronal inhibition to boost cognitive function while maintaining a favorable safety profile. This contributes to a more sophisticated theoretical framework for the rational design of nootropic agents.

Q & A

Q. What experimental approaches are recommended for characterizing S-8510's inverse agonism at benzodiazepine (BDZ) receptors?

Use radioligand displacement assays with [³H]-flumazenil to quantify receptor affinity. Calculate inhibition constants (Ki) using the Cheng-Prusoff equation, accounting for differences in GABA conditions (-GABA vs. +GABA systems). Validate functional inverse agonism via electrophysiological recordings in hippocampal slices, measuring GABAergic neurotransmission modulation .

Q. How should researchers design dose-response studies for S-8510 in behavioral models?

Prioritize dose ranges of 1–10 mg/kg (i.p. or p.o.) based on its efficacy in reducing immobility time in forced swim tests and improving scopolamine-induced amnesia. Include flumazenil (5 mg/kg) as a control to confirm BDZ receptor specificity. Use at least three dose levels with n ≥ 8 animals/group to ensure statistical power .

Q. What biochemical assays are critical for assessing S-8510's neurochemical effects?

Measure acetylcholine (ACh) and noradrenaline (NA) levels in hippocampal microdialysates using HPLC-ECD. For dose-dependent ACh elevation, pair S-8510 administration with acetylcholinesterase inhibitors (e.g., donepezil) to amplify signal detection .

Advanced Research Questions

Q. How can contradictory findings on S-8510's pro-convulsant vs. memory-enhancing effects be resolved?

Conduct parallel studies comparing acute vs. chronic dosing. At high doses (>90 mg/kg), monitor seizure thresholds using pentylenetetrazol (PTZ) models. For memory studies, employ contextual fear conditioning with EEG to distinguish anxiolytic effects from true cognitive enhancement. Use receptor occupancy studies to correlate behavioral outcomes with BDZ receptor binding .

Q. What strategies optimize S-8510's solubility and bioavailability in in vivo models?

Prepare fresh solutions using DMSO/PEG300/Tween 80/saline (10:40:5:45 v/v) for systemic administration. For CNS studies, validate blood-brain barrier penetration via LC-MS quantification of brain homogenates. Compare pharmacokinetic profiles across formulations (e.g., corn oil vs. saline-based) .

Q. How should researchers address discrepancies in phosphate concentration measurements during analytical characterization?

Employ standardized protocols (e.g., USEPA PhosVer 3 method) with rigorous blank subtraction. Use LINEST regression for calibration curves (R² > 0.99) and report total phosphorus (P) and phosphate (PO₄³⁻) separately. Cross-validate with ICP-MS for trace-level quantification .

Q. What advanced techniques are recommended for studying S-8510's structural interactions with BDZ receptors?

Perform molecular docking simulations using receptor crystal structures (PDB: 6HUP). Validate binding poses via mutagenesis (e.g., His102Arg substitutions) and functional assays. Pair with cryo-EM to resolve conformational changes in GABA₀ receptors upon S-8510 binding .

Methodological Considerations

Q. How to design rigorous controls for S-8510's effects on long-term potentiation (LTP)?

Include BDZ receptor antagonists (flumazenil, 10 µM) in hippocampal slice preparations. Use paired-pulse facilitation protocols to differentiate pre-synaptic vs. post-synaptic mechanisms. Normalize LTP magnitude to baseline field EPSP slopes (≥30 min post-induction) .

Q. What statistical methods are essential for analyzing S-8510's dual effects on anxiety and locomotion?

Apply multivariate ANOVA to decouple anxiolytic outcomes (elevated plus maze open-arm time) from locomotor confounders (open-field total distance). Use post hoc Bonferroni corrections for multiple comparisons. Report effect sizes (Cohen’s d) for translational relevance .

Q. How to integrate transcriptomic data with S-8510's pharmacological profile?

Perform RNA-seq on hippocampal tissue post-treatment (dose: 5 mg/kg, 24-h exposure). Use pathway enrichment tools (DAVID, KEGG) to prioritize BDZ receptor-coupled signaling nodes (e.g., CREB, BDNF). Validate candidates via qPCR and protein quantification (Western blot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.